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Compound of Interest

Compound Name: 2-Chloro-6-fluoronitrobenzene

Cat. No.: B1304941 Get Quote

For Immediate Release

This technical guide offers a comprehensive overview of the expected spectroscopic

characteristics of 2-Chloro-6-fluoronitrobenzene (CAS No. 64182-61-2), a key intermediate in

various chemical syntheses. This document is intended for researchers, scientists, and

professionals in drug development and analytical chemistry, providing detailed methodologies

for spectroscopic analysis and an illustrative workflow. While specific, experimentally-derived

datasets for 2-Chloro-6-fluoronitrobenzene are not readily available in public databases, this

guide outlines the anticipated spectral features based on its molecular structure and general

spectroscopic principles.

Molecular Structure and Properties
2-Chloro-6-fluoronitrobenzene is an aromatic compound with the chemical formula

C₆H₃ClFNO₂. Its structure, featuring a nitro group, a chlorine atom, and a fluorine atom

attached to a benzene ring, results in a distinct spectroscopic profile.

Molecular Weight: 175.55 g/mol

Spectroscopic Data Analysis
The following sections detail the expected outcomes from nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) analyses of 2-Chloro-6-fluoronitrobenzene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chloro-6-fluoronitrobenzene is

expected to show three distinct signals in the aromatic region (typically between 7.0 and 8.5

ppm), corresponding to the three non-equivalent protons on the benzene ring. The chemical

shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro,

chloro, and fluoro substituents. Each signal is anticipated to be a multiplet due to spin-spin

coupling with the other aromatic protons and potentially with the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon

skeleton. Due to the substitution pattern, six distinct signals are expected for the six carbon

atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents.

Carbons bonded to the electronegative nitro, chlorine, and fluorine groups will be significantly

deshielded and appear at higher chemical shifts. Furthermore, C-F coupling is expected to

cause splitting of the signals for the carbon atom directly bonded to fluorine and adjacent

carbons.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for 2-Chloro-6-fluoronitrobenzene

Spectrum
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Assignment

¹H NMR ~ 7.5 - 8.5 Multiplet 3 Aromatic Protons

¹³C NMR ~ 115 - 160 - 6 Aromatic Carbons

Note: The predicted chemical shifts are based on general ranges for substituted benzene rings

and will vary depending on the solvent and instrument used. Unambiguous assignment

requires 2D NMR techniques.

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR

spectrum of 2-Chloro-6-fluoronitrobenzene is expected to exhibit characteristic absorption
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bands.

Table 2: Expected IR Absorption Bands for 2-Chloro-6-fluoronitrobenzene

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 1520 - 1560 Strong Asymmetric NO₂ stretch

~ 1340 - 1380 Strong Symmetric NO₂ stretch

~ 1600 - 1450 Medium to Strong
Aromatic C=C skeletal

vibrations

~ 1250 - 1000 Strong C-F stretch

~ 800 - 600 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

a molecule, aiding in its identification.

Table 3: Predicted Mass Spectrometry Data for 2-Chloro-6-fluoronitrobenzene

m/z (Mass-to-Charge
Ratio)

Proposed Fragment Ion Neutral Loss

175/177 [M]⁺˙ -

145/147 [M-NO]⁺ NO

129/131 [M-NO₂]⁺ NO₂

111 [M-NO₂-Cl]⁺ NO₂, Cl

94 [M-NO₂-Cl-F+H]⁺˙ NO₂, Cl, F (-H)

Note: The presence of two mass units for chlorine-containing fragments (e.g., 175/177) is due

to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a compound such as 2-Chloro-6-fluoronitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

¹H NMR Acquisition:

Instrument: 400 MHz or higher field NMR spectrometer.

Pulse Angle: 30-45 degrees.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

¹³C NMR Acquisition:

Technique: Proton-decoupled.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Clean the ATR crystal (e.g., diamond) with an appropriate solvent like isopropanol.

Collect a background spectrum.

Place a small amount of the solid sample directly onto the ATR crystal and apply pressure

to ensure good contact.
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Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry (MS)
Technique: Electron Ionization (EI) is a common method for this type of molecule.

Sample Introduction: Prepare a dilute solution of the sample in a volatile solvent (e.g.,

methanol, dichloromethane). Introduce the sample into the ion source via a direct insertion

probe or through a gas chromatograph (GC-MS).

EI Source Parameters:

Electron Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Detection Range: Scan a mass range appropriate for the molecular weight and expected

fragments (e.g., m/z 40-250).

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of an organic compound like 2-Chloro-6-fluoronitrobenzene.
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Caption: Logical workflow for spectroscopic characterization.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloro-6-
fluoronitrobenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304941#2-chloro-6-fluoronitrobenzene-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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